molecular formula C13H16N4O3 B12556315 4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol CAS No. 143489-73-0

4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol

Cat. No.: B12556315
CAS No.: 143489-73-0
M. Wt: 276.29 g/mol
InChI Key: AHFUYKXHXVHOTP-UHFFFAOYSA-N
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Description

4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 2 and 6, a methyl group at position 4, and a phenol ring substituted with methoxy groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol typically involves the coupling of 2,6-diaminopyrimidin-4-one with appropriate phenolic derivatives. One common method is the one-pot coupling reaction, which is operationally simple and efficient. For instance, the reaction of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

143489-73-0

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

4-[(2,6-diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)12(9)18)3-8-6-11(14)17-13(15)16-8/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17)

InChI Key

AHFUYKXHXVHOTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2=CC(=NC(=N2)N)N

Origin of Product

United States

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